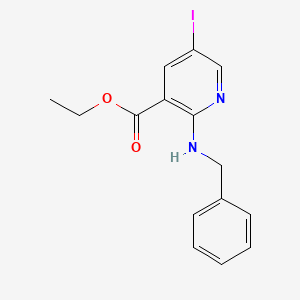

![molecular formula C12H13F3 B1390600 (1-[Trifluoromethyl]cyclopentyl)benzene CAS No. 1186195-43-6](/img/structure/B1390600.png)

(1-[Trifluoromethyl]cyclopentyl)benzene

Vue d'ensemble

Description

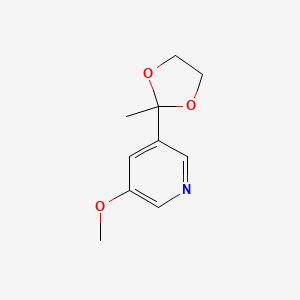

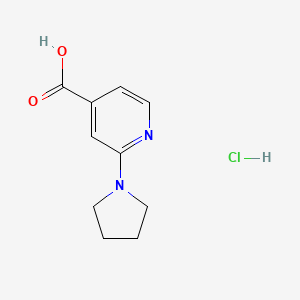

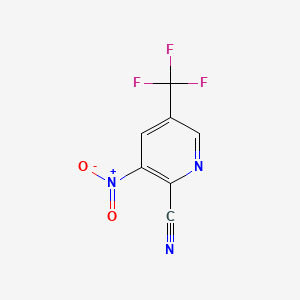

“(1-[Trifluoromethyl]cyclopentyl)benzene” is a chemical compound with the molecular formula C12H13F3 . It is a derivative of benzene, which is a cyclic hydrocarbon . The structure of benzene allows it and its derived products to be useful in various fields such as health, laboratory synthesis, and other applications .

Molecular Structure Analysis

The molecular structure of “(1-[Trifluoromethyl]cyclopentyl)benzene” consists of a benzene ring attached to a cyclopentyl group with a trifluoromethyl group . The benzene ring is a cyclic structure with alternating double bonds, which contributes to its stability and unique properties .Chemical Reactions Analysis

Benzene and its derivatives, including “(1-[Trifluoromethyl]cyclopentyl)benzene”, can undergo various chemical reactions. These include electrophilic substitution reactions such as nitration, sulphonation, halogenation, and Friedel Craft’s alkylation and acylation reactions .Applications De Recherche Scientifique

Efficient Scale-Up Process

A study detailed an efficient scale-up process for preparing the APD334 precursor 4-chloromethyl-1-cyclopentyl-2-(trifluoromethyl)benzene, a compound related to (1-[Trifluoromethyl]cyclopentyl)benzene. This process involves an iron(III) chloride-catalyzed aryl–alkyl cross-coupling reaction and a direct regioselective chloromethylation reaction, crucial for large-scale synthesis in high purity (Sengupta et al., 2015).

Anesthetic and Convulsant Properties Study

Research on the anesthetic and convulsant properties of various aromatic compounds, including trifluoromethylbenzene derivatives, revealed insights into the mechanisms of narcosis. This study contributes to understanding the molecular shape and size in relation to anesthetic action (Fang et al., 1996).

Novel Synthesis and Structural Insights

A novel synthesis method for tris-annelated benzene donors was developed, providing insights into the Mills−Nixon effect and demonstrating unique electron-donor properties of tris-annelated benzenes. This has implications for understanding aromatic bond alternation and electronic origins in chemical structures (Rathore et al., 1998).

Synthesis of Highly Functionalized Trifluoromethylated Cyclohexenes

A study on a tungsten-trifluorotoluene complex showed a method for synthesizing highly substituted trifluoromethylcyclohexenes. This method allows for the creation of complex organic molecules with multiple stereocenters, contributing significantly to organic chemistry (Wilson et al., 2017).

Selective Lithiation and Electrophilic Substitution

Research on 1,2,4-Tris(trifluoromethyl)benzene demonstrated its quantitative hydrogen/metal exchange in ethereal solutions. This study is crucial for preparing 5-substituted derivatives of trifluoromethylbenzene through selective lithiation and electrophilic substitution (Schlosser et al., 1998).

Propriétés

IUPAC Name |

[1-(trifluoromethyl)cyclopentyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F3/c13-12(14,15)11(8-4-5-9-11)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZJIMADXRINDHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-[Trifluoromethyl]cyclopentyl)benzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.